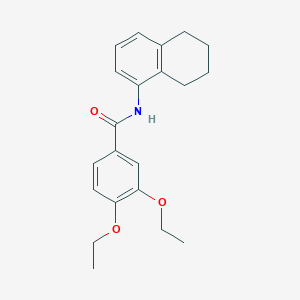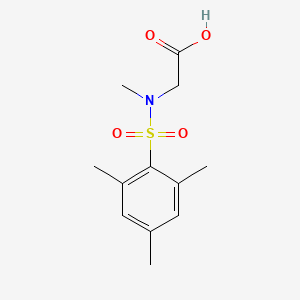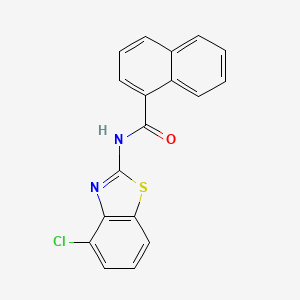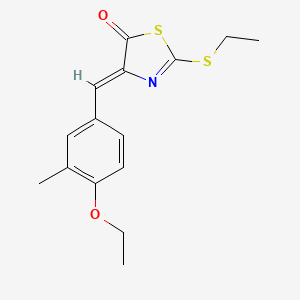
N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide, also known as CPP, is a chemical compound that has garnered attention in the field of scientific research due to its potential applications in neuroscience and pharmacology. CPP is a derivative of piperazine, a heterocyclic compound commonly used in the synthesis of various drugs. CPP is a thioamide, which means that it contains a sulfur atom bonded to a carbon atom in its chemical structure.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide involves its interaction with various neurotransmitter systems in the brain. As an NMDA receptor antagonist, this compound blocks the binding of glutamate to the receptor, thereby preventing the influx of calcium ions into the neuron. This reduces the excitability of the neuron and can lead to a decrease in synaptic plasticity and memory formation. As a dopamine and noradrenaline uptake inhibitor, this compound increases the levels of these neurotransmitters in the synaptic cleft, which can lead to increased activation of downstream signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on the dose and route of administration. In general, this compound has been shown to induce changes in behavior and cognition in animal models. It has been shown to impair learning and memory in rats, and to induce hyperactivity and stereotypy in mice. This compound has also been shown to induce changes in brain metabolism and blood flow, which may be related to its effects on neurotransmitter systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its effects on neurotransmitter systems are well-characterized. However, there are also several limitations to its use. This compound has a relatively short half-life in the body, which can make it difficult to administer in certain experiments. It is also highly lipophilic, which can lead to non-specific binding to cell membranes and other structures.
Direcciones Futuras
There are several future directions for research on N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the study of the long-term effects of this compound on behavior and cognition, as well as its potential therapeutic applications in the treatment of psychiatric disorders. Additionally, there is interest in the development of new synthetic methods for this compound that can improve its yield and purity.
Métodos De Síntesis
N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide can be synthesized through a multistep process that involves the reaction of piperazine with cyclopentanone and phenyl isothiocyanate. The reaction proceeds through the formation of an intermediate compound, which is then treated with hydrochloric acid to yield this compound. The overall yield of the synthesis method is approximately 50%, and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide has been extensively studied for its potential applications in neuroscience and pharmacology. It has been shown to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor that plays a key role in synaptic plasticity and learning and memory. This compound has also been shown to block the uptake of dopamine and noradrenaline, two neurotransmitters that are involved in the regulation of mood and behavior.
Propiedades
IUPAC Name |
N-cyclopentyl-4-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3S/c20-16(17-14-6-4-5-7-14)19-12-10-18(11-13-19)15-8-2-1-3-9-15/h1-3,8-9,14H,4-7,10-13H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPYPBGDWRFLJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-4-(4-methyl-1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5778637.png)
![N-(2,5-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5778638.png)
![3,4-dimethoxy-N'-{[(3-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5778639.png)

![[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5778646.png)


![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5778673.png)



![6-methoxy-4-methyl-2-[(3-methylbenzyl)thio]quinazoline](/img/structure/B5778713.png)

![5-(2-fluorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5778724.png)